4-But-3-ynylphenol
CAS No.: 1423043-20-2
Cat. No.: VC6587192
Molecular Formula: C10H10O
Molecular Weight: 146.189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423043-20-2 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.189 |
| IUPAC Name | 4-but-3-ynylphenol |
| Standard InChI | InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2 |
| Standard InChI Key | OYAXHGIZERQVPB-UHFFFAOYSA-N |
| SMILES | C#CCCC1=CC=C(C=C1)O |
Introduction
Chemical Structure and Molecular Properties
4-But-3-ynylphenol consists of a phenolic hydroxyl group (-OH) attached to a benzene ring, with a but-3-ynyl (-C≡C-CH2-CH3) substituent at the fourth carbon (Figure 1). The alkyne group introduces significant electronic and steric effects, influencing the compound’s reactivity and physical properties.
Structural Characteristics
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Molecular Formula: C10H10O
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Molecular Weight: 146.19 g/mol
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Key Functional Groups: Phenolic hydroxyl, terminal alkyne.
The alkyne’s linear geometry and high electron density enable participation in click chemistry reactions, such as Huisgen cycloadditions, while the phenolic group allows for hydrogen bonding and acid-base interactions .
Table 1: Comparative Properties of 4-But-3-ynylphenol and Analogous Compounds
Synthesis and Chemical Reactivity
Equation 1: Hypothetical Sonogashira Reaction
Reactivity and Derivatives
The terminal alkyne group is highly reactive, enabling:
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Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
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Hydrogenation: Reduction to the corresponding alkane (4-butylphenol) using H2 and a palladium catalyst.
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Oxidation: Formation of diketones or carboxylic acids under strong oxidizing conditions .
Physicochemical Properties
Thermal Stability
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The alkyne group may reduce thermal stability compared to saturated analogs. Decomposition likely occurs above 250°C, analogous to other phenolic alkynes .
Solubility and Partitioning
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LogP: Estimated at 2.8 (indicating moderate lipophilicity), facilitating membrane penetration in biological systems.
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Solubility: Poor in water (<1 g/L) but soluble in organic solvents (e.g., ethanol, DMSO) .
Future Research Directions
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Synthetic Optimization: Develop catalytic systems to improve yield and selectivity.
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Biological Screening: Evaluate antimicrobial, antioxidant, and enzyme-inhibitory activities.
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Material Characterization: Investigate thermal and mechanical properties in polymer composites.
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